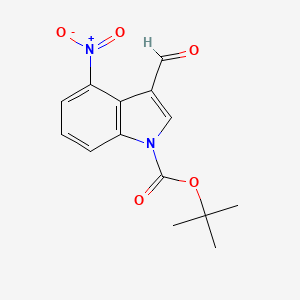

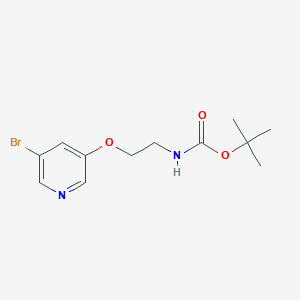

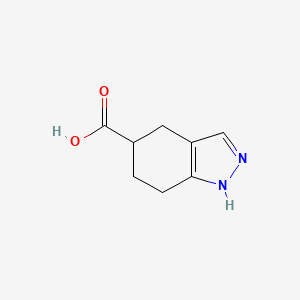

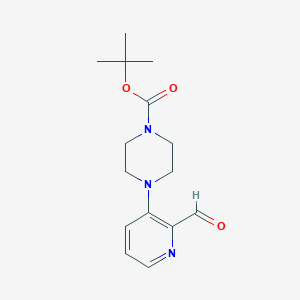

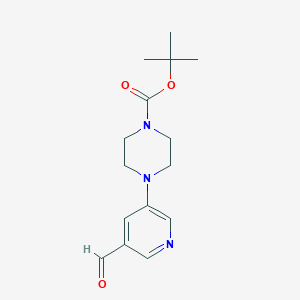

![molecular formula C13H11F3N2O3 B1401714 [5-(4-三氟甲基苯基)-[1,2,4]恶二唑-3-基]-乙酸乙酯 CAS No. 1208081-48-4](/img/structure/B1401714.png)

[5-(4-三氟甲基苯基)-[1,2,4]恶二唑-3-基]-乙酸乙酯

描述

The compound “[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester” belongs to the class of 1,2,4-oxadiazole derivatives . These derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antileishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclocondensation of arylamidoxamines with an aldehyde . A one-pot synthesis-arylation strategy has also been reported, which involves the use of carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including “[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester”, consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The electronegativities of nitrogen and oxygen make them strong hydrogen bond acceptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives include iodination/Kornblum oxidation, intermolecular dehydration condensation, and an iodine-mediated intramolecular cyclization/aromatization sequence .科学研究应用

合成和表征

5-(4-三氟甲基苯基)-[1,2,4]恶二唑-3-基]-乙酸乙酯的科学研究应用主要涉及其合成和表征,以及作为具有生物活性的各种衍生物的前体的潜力。该化合物属于 1,3,4-恶二唑类化合物,以其多功能的药理特性而闻名。研究重点是通过修饰苯基部分来开发 1,3,4-恶二唑的新型衍生物,以研究其抗癌、抗菌和其他生物活性。

Adimule 等人(2014 年)的一项研究合成了含有 5-苯基噻吩部分的 1,3,4-恶二唑的新型衍生物,探索了其对包括 HepG2、Caco-2 和 PANC-1 在内的几种细胞系的抗癌特性。这项研究突出了该化合物在合成潜在抗癌剂中的作用 (Adimule 等人,2014)。

在另一个背景下,该化合物的衍生物已被研究其抗菌活性。Demirbas 等人(2004 年)合成了含有 5-氧代-[1,2,4]三唑环的乙酸乙酯,导致开发出对各种微生物具有抗菌活性的化合物,尽管未观察到对酵母样真菌的抗真菌活性 (Demirbas 等人,2004)。

抗菌活性

Nagarapu 和 Pingili(2014 年)对 1,3,4-恶二唑衍生物的抗菌特性进行了进一步研究,他们合成了一系列新型的 1,3,4-恶二唑,并测试了它们的抗菌和抗真菌活性 (Nagarapu & Pingili,2014)。

化学合成进展

包括该化合物在内的 1,3,4-恶二唑化学合成的进展至关重要。Janda(2001 年)描述了一种简单的芳基恶二唑基乙酸乙酯合成方法,该方法涉及酰化后热降解,展示了合成这些化合物的两步合成路线 (Janda,2001)。

高效合成方法

Mogilaiah 等人(2009 年)报道了一种在微波辐射下对 1,3,4-恶二唑基 1,8-萘啶进行高效合成的方法,证明了该化合物在以良好收率生成高纯度产物中的效用,突出了其在快速合成复杂分子中的重要性 (Mogilaiah 等人,2009)。

作用机制

Target of Action

Compounds with similar structures, such as those containing the trifluoromethyl group, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Mode of Action

It is known that the trifluoromethyl group in similar compounds can significantly affect pharmaceutical growth . The compound likely interacts with its targets, causing changes that lead to its biological effects.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group in similar compounds has been associated with numerous pharmacological activities , which may impact their bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

未来方向

The 1,2,4-oxadiazole derivatives, including “[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester”, have potential for further exploration due to their wide range of biological activities . They could serve as potential alternative templates for discovering novel antibacterial agents .

属性

IUPAC Name |

ethyl 2-[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(21-18-10)8-3-5-9(6-4-8)13(14,15)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHADJJMOKQICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。